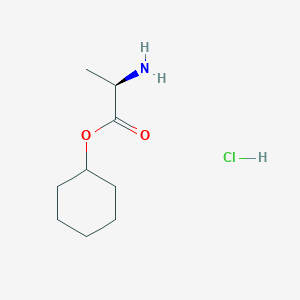
(R)-Cyclohexyl 2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclohexyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the 2-aminopropanoate moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclohexyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with cyclohexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-Cyclohexyl 2-aminopropanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Cyclohexyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl 2-oxo-propanoate or cyclohexyl 2-carboxypropanoate.
Reduction: Cyclohexyl 2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-Cyclohexyl 2-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-Cyclohexyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymatic pathways, influencing biochemical processes. The cyclohexyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
- (S)-Methyl-2-aminopropanoate hydrochloride
- ®-(-)-2-Aminobutanamide hydrochloride
Uniqueness
®-Cyclohexyl 2-aminopropanoate hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
cyclohexyl (2R)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
NZAWHYMFBXOGHQ-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1CCCCC1)N.Cl |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


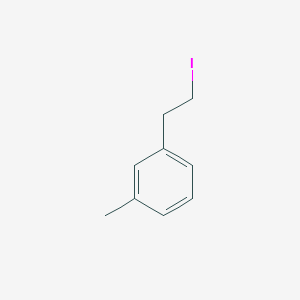
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)
![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
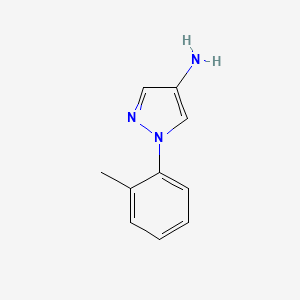
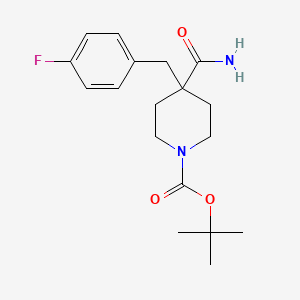
![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)
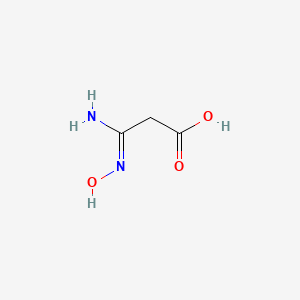
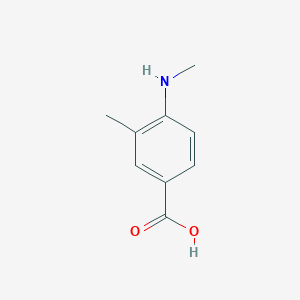



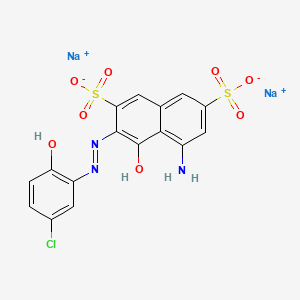
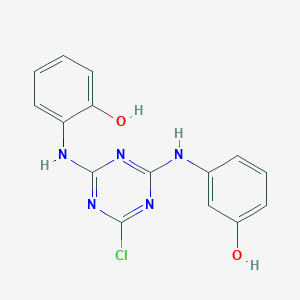
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)
